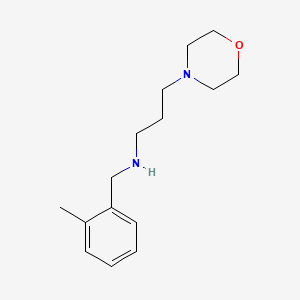

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 626208-48-8) is an organic compound with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . Structurally, it consists of a benzyl group substituted with a methyl group at the 2-position, linked via an amine group to a 3-morpholin-4-yl-propyl chain.

This compound is part of a broader class of benzyl-morpholinylpropylamine derivatives, which are explored in medicinal chemistry for their interactions with central nervous system (CNS) targets, such as corticotropin-releasing factor (CRF) receptors . Its structural features make it a candidate for optimizing drug-like properties, including solubility, bioavailability, and receptor binding affinity.

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLIHBRXOFVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-methylbenzyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Corresponding primary or secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The morpholine ring can enhance its binding affinity to certain biological targets, while the benzyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine with structurally related compounds, focusing on substituents, physicochemical properties, and biological relevance:

Key Observations:

Electron-Donating Groups (e.g., OMe): Methoxy groups improve solubility but may reduce CNS penetration due to increased polarity . Steric Effects: Bulky substituents (e.g., allyloxy) increase molecular weight and reduce metabolic stability, limiting their utility in drug design .

Positional Isomerism :

- Substitution at the 2-position (e.g., 2-methyl or 2-chloro) vs. 4-position (e.g., 4-methyl or 4-chloro) significantly impacts biological activity. For example, 2-chloro derivatives may exhibit stronger binding to certain receptors compared to para-substituted analogs .

The target compound’s 2-methyl group provides a balance between lipophilicity and steric hindrance, making it a promising candidate for further optimization .

Synthetic Considerations :

- Derivatives are typically synthesized via reductive amination or alkylation reactions , with substituent choice influencing reaction yields. For example, electron-deficient aryl groups (e.g., chloro) may require harsher conditions .

Biological Activity

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzyl group and a morpholine ring , which contribute to its physicochemical properties. The presence of these functional groups allows for interactions with various biological targets, potentially influencing its therapeutic efficacy.

The mechanism of action for this compound involves:

- Binding Affinity : The morpholine ring enhances binding to specific receptors or enzymes, while the benzyl group increases lipophilicity, aiding in membrane permeability.

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest it may act as a modulator for neurotransmitter systems, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 |

| Compound B | Escherichia coli | 8.33 |

| Compound C | Pseudomonas aeruginosa | 13.40 |

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy, indicating the potential for this compound to be developed as an antibacterial agent .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of various morpholine derivatives on serotonin receptors. It was found that certain modifications led to increased receptor activation, suggesting that this compound could similarly influence serotonergic pathways and potentially aid in treating anxiety disorders.

- Antifungal Activity : In vitro tests demonstrated that derivatives of this compound showed antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating its potential role in treating fungal infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The compound can be synthesized through nucleophilic substitution reactions, allowing for variations that can enhance biological activity.

- Biochemical Assays : It has been explored as a ligand in biochemical assays, showing promise in drug development contexts by acting on specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.